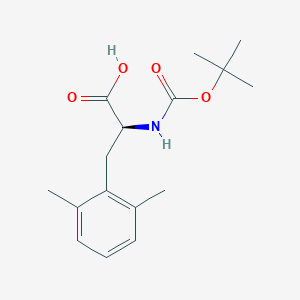![molecular formula C12H8N2OS B169485 2-Phenylthieno[3,2-d]pyrimidin-4-ol CAS No. 18678-14-3](/img/structure/B169485.png)
2-Phenylthieno[3,2-d]pyrimidin-4-ol
Übersicht
Beschreibung
2-Phenylthieno[3,2-d]pyrimidin-4-ol is a compound that appears to be related to various thieno[3,2-d]pyrimidin-4-one derivatives, which are of interest due to their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can provide insight into its possible characteristics and applications.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin-4-one derivatives often involves multi-step reactions, including the use of key intermediates such as 2-aminothieno[2,3-d]pyrimidin-4(3H)-one, which can be further modified to achieve various substitutions at different positions on the pyrimidine ring . For example, the synthesis of dual thymidylate synthase and dihydrofolate reductase inhibitors involved an Ullmann reaction to introduce various substituents . Another approach to synthesizing thieno[3,2-d]pyrimidin-4-one derivatives includes heterocyclization of amino-thiophene carboxamide with aromatic aldehydes, followed by air oxidation . These methods could potentially be adapted for the synthesis of 2-Phenylthieno[3,2-d]pyrimidin-4-ol.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4-one derivatives is characterized by a fused thieno-pyrimidine core, which can be further substituted with various functional groups . X-ray analysis has been used to confirm the structure of these derivatives, such as 2-(4-chlorophenoxy)-3-(4-chlorophenyl)-5,8,9-trimethylthieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one . The presence of a phenyl group in 2-Phenylthieno[3,2-d]pyrimidin-4-ol suggests that it may exhibit similar structural characteristics to the compounds studied.
Chemical Reactions Analysis
The thieno[3,2-d]pyrimidin-4-one core is amenable to various chemical reactions, which can be used to introduce different substituents and modify the compound's properties. For instance, aza-Wittig reactions have been employed to synthesize pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones . Additionally, the reactivity of thieno[3,2-d]pyrimidin-4-one derivatives towards nucleophiles and electrophiles can be exploited to create a diverse array of compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin-4-one derivatives are influenced by their molecular structure and the nature of their substituents. These compounds often exhibit significant biological activities, such as inhibition of enzymes like thymidylate synthase and dihydrofolate reductase , or aldose reductase . The introduction of specific functional groups can enhance these activities, as seen with the introduction of hydroxy groups in pyrido[1,2-a]pyrimidin-4-one derivatives . The phenyl group in 2-Phenylthieno[3,2-d]pyrimidin-4-ol may also confer unique physical and chemical properties that could be explored for various applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimalarial Activity
One of the derivatives, 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one, was explored as part of a scaffold hopping work on antimalarial 2-aminothieno[3,2-d]pyrimidin-4-one scaffolds. The derivative was obtained with a high yield and characterized for its potential as a new antimalarial series, marking a significant step in the quest for novel antimalarial agents (Mustière, Vanelle, & Primas, 2021).
Antitubercular and Antimicrobial Activity
Another study focused on the synthesis of novel derivatives from 2-amino-4-phenyl-4H-chromene-3-carbonitriles, leading to compounds exhibiting pronounced antitubercular and antimicrobial activities. This research highlights the potential of these derivatives in combating Mycobacterium tuberculosis and various bacterial and fungal strains, showcasing the diverse therapeutic applications of the thieno[3,2-d]pyrimidine scaffold (Kamdar, Haveliwala, Mistry, & Patel, 2011).
Anticancer Activity
Further research into thieno[2,3-d]- and thieno[3,2-d]pyrimidines revealed their potential in anticancer applications. Specifically, (S)-2-(6-iodo-2-phenylthieno[2,3-d]pyrimidin-4-ylamino)-3-phenylpropanoic acid demonstrated significant activity against liver, human breast, and cervix carcinoma cell lines, underscoring the therapeutic promise of these compounds in oncology (Snégaroff, Lassagne, Bentabed-Ababsa, Nassar, Ely, Hesse, Perspicace, Derdour, & Mongin, 2009).
Antioxidant Properties
In another vein, a series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and characterized for their antioxidant properties. The study found that compounds with electron-donating substituents on the thienopyrimidine ring exhibited significant radical scavenging activities, indicating their potential as antioxidants (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Safety And Hazards
Zukünftige Richtungen
The most active compounds, 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol and 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol have IC₅₀ 0.16 and 0.18 μM, respectively . These results may help to identify new thienopyrimidines with optimized cell growth inhibitory activity which may be further used as anticancer agents .
Eigenschaften
IUPAC Name |
2-phenyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12-10-9(6-7-16-10)13-11(14-12)8-4-2-1-3-5-8/h1-7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFQFNJSTCCSSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363324 | |
| Record name | 2-Phenylthieno[3,2-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylthieno[3,2-d]pyrimidin-4-ol | |
CAS RN |
18678-14-3 | |
| Record name | 2-Phenylthieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18678-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylthieno[3,2-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



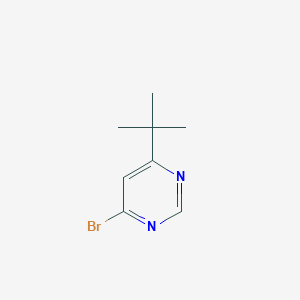
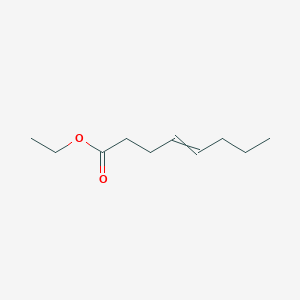

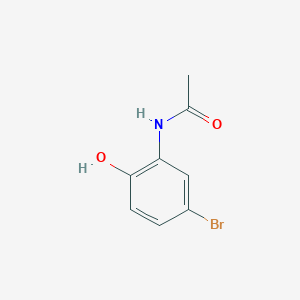
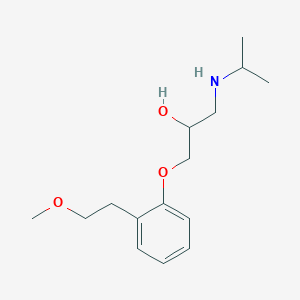
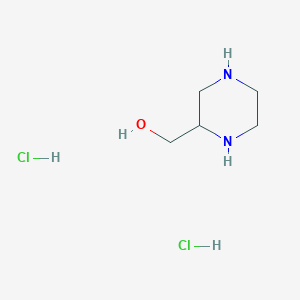
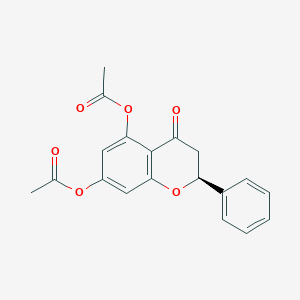
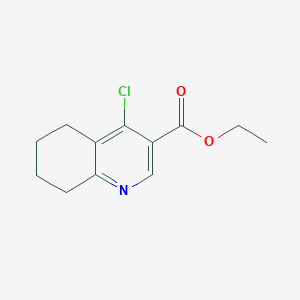

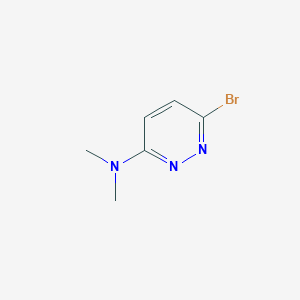
![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)
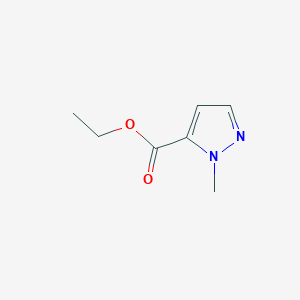
![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)
